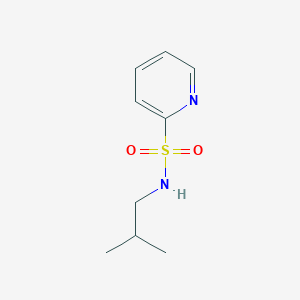

N-Isobutylpyridine-2-sulfonamide

概要

説明

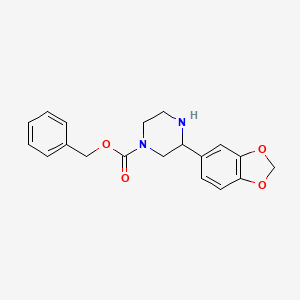

N-Isobutylpyridine-2-sulfonamide is a chemical compound with the CAS Number: 945923-99-9 and a molecular weight of 214.29 . It has the IUPAC name N-isobutyl-2-pyridinesulfonamide .

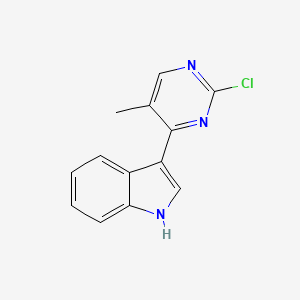

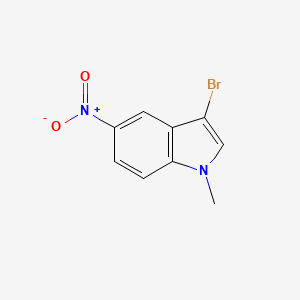

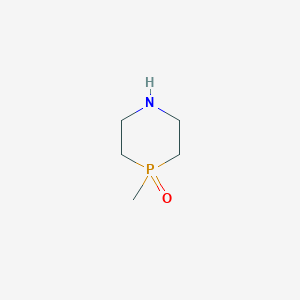

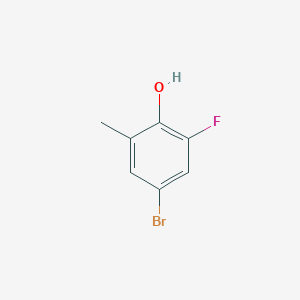

Molecular Structure Analysis

The InChI code for this compound is1S/C9H14N2O2S/c1-8(2)7-11-14(12,13)9-5-3-4-6-10-9/h3-6,8,11H,7H2,1-2H3 . This code represents the molecular structure of the compound.

科学的研究の応用

Synthesis and Biological Activity

- Synthesis of Heterocyclic Compounds : N-Isobutylpyridine-2-sulfonamide derivatives, as part of a broader class of sulfonamides, have been explored in the synthesis of various heterocyclic compounds. These compounds exhibit significant biological activities due to their diverse structures (Sadawarte et al., 2021).

- Antidiabetic Properties : Research has shown that pyridine-based sulfonamide scaffolds, which include compounds like this compound, possess notable antidiabetic activity, particularly through alpha-amylase inhibition activity (Sadawarte et al., 2021).

Chemical Synthesis Techniques

- Solvent-Free Microwave-Assisted Preparation : A solvent-free, microwave-assisted method has been developed for the preparation of this compound derivatives. This method provides an efficient route for accessing various derivatives, which could potentially have pharmaceutical or agrochemical applications (Ghattas et al., 2014).

Pharmaceutical Research

- Carbonic Anhydrase Inhibition : Studies have identified that this compound derivatives can inhibit carbonic anhydrase isozymes. These inhibitors have potential applications in the treatment of conditions like glaucoma, neurological disorders, and even cancer, by targeting specific isozymes (Scozzafava et al., 2001).

- Anticancer, Antiinflammatory, and Antiviral Agents : Sulfonamide derivatives, including this compound, have been reported to possess properties as anticancer, anti-inflammatory, and antiviral agents. This versatility is due to their ability to inhibit various proteases and enzymes involved in disease processes (Supuran et al., 2003).

作用機序

Target of Action

N-Isobutylpyridine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the enzyme dihydropteroate synthetase, this compound inhibits the conversion of PABA to dihydropteroate, a key step in folic acid synthesis . This inhibition disrupts bacterial DNA synthesis, thereby exerting its antibacterial effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the formation of dihydropteroate from PABA, leading to a deficiency in folic acid . Since folic acid is necessary for DNA synthesis, its deficiency hampers bacterial growth and proliferation .

Pharmacokinetics

This suggests that this compound may have a long residence time in the body, potentially leading to prolonged antibacterial activity .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting folic acid synthesis, the compound prevents bacteria from producing the DNA they need to grow and divide . This leads to a decrease in bacterial populations, helping to resolve bacterial infections .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s antibacterial activity may be affected by the presence of other substances in the environment that compete with it for binding to dihydropteroate synthetase . Additionally, the compound’s stability and efficacy may be influenced by factors such as pH, temperature, and the presence of other chemicals .

Safety and Hazards

The safety information for N-Isobutylpyridine-2-sulfonamide includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

生化学分析

Cellular Effects

N-Isobutylpyridine-2-sulfonamide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific enzymes, this compound can alter the normal functioning of cells, leading to changes in cellular activities. For example, the inhibition of dihydropteroate synthase by sulfonamides can result in the disruption of DNA synthesis, which can affect cell division and growth . Additionally, this compound may interact with other cellular proteins, leading to changes in cell signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active site of enzymes, inhibiting their activity. For example, sulfonamides are known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase . By competing with PABA for the enzyme’s active site, this compound can inhibit the enzyme’s activity, leading to a decrease in folate synthesis. This inhibition can result in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that sulfonamides can degrade over time, leading to a decrease in their inhibitory activity . Additionally, the long-term exposure to this compound can result in adaptive changes in cells, such as the upregulation of alternative metabolic pathways to compensate for the inhibited enzyme activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function. At higher doses, it can cause significant inhibition of enzyme activity, leading to toxic or adverse effects . For example, high doses of sulfonamides have been associated with adverse reactions such as Stevens-Johnson syndrome and toxic epidermal necrolysis . These effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes. By inhibiting dihydropteroate synthase, this compound can affect the folate synthesis pathway . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting cellular functions such as DNA synthesis and repair. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, the binding of this compound to proteins can influence its distribution within tissues, impacting its overall bioavailability and efficacy.

Subcellular Localization

This compound can localize to specific subcellular compartments, affecting its activity and function. The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, such as the mitochondria or nucleus . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function.

特性

IUPAC Name |

N-(2-methylpropyl)pyridine-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-8(2)7-11-14(12,13)9-5-3-4-6-10-9/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYUIJASXBXSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274031 | |

| Record name | N-(2-Methylpropyl)-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945923-99-9 | |

| Record name | N-(2-Methylpropyl)-2-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945923-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylpropyl)-2-pyridinesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

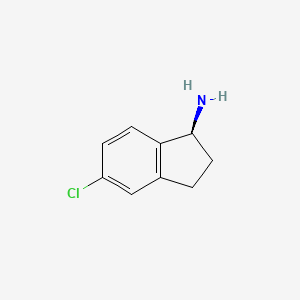

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3170657.png)

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-decahydroquinoxalin-2-one](/img/structure/B3170759.png)